ethyl (Z)-2-[(E)-carbamoyliminomethyl]-4,4-difluoro-3-hydroxybut-2-enoate
Description
Ethyl (Z)-2-[(E)-carbamoyliminomethyl]-4,4-difluoro-3-hydroxybut-2-enoate is a fluorinated ethyl ester featuring a complex stereochemical and functional group arrangement. Its structure includes:
- A Z-configured α,β-unsaturated ester backbone (but-2-enoate).
- An (E)-carbamoyliminomethyl substituent at position 2, introducing a conjugated imine-carbamoyl moiety.
Its structural complexity necessitates advanced crystallographic tools (e.g., SHELX , ORTEP-3 ) for precise characterization.
Properties
Molecular Formula |
C8H10F2N2O4 |
|---|---|
Molecular Weight |
236.17 g/mol |
IUPAC Name |
ethyl (Z)-2-[(E)-carbamoyliminomethyl]-4,4-difluoro-3-hydroxybut-2-enoate |
InChI |
InChI=1S/C8H10F2N2O4/c1-2-16-7(14)4(3-12-8(11)15)5(13)6(9)10/h3,6,13H,2H2,1H3,(H2,11,15)/b5-4-,12-3+ |
InChI Key |
HUTJBODLXMIJHZ-YPBGMLOESA-N |
Isomeric SMILES |
CCOC(=O)/C(=C(/C(F)F)\O)/C=N/C(=O)N |
Canonical SMILES |
CCOC(=O)C(=C(C(F)F)O)C=NC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (Z)-2-[(E)-carbamoyliminomethyl]-4,4-difluoro-3-hydroxybut-2-enoate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with a suitable carbamoyliminomethyl precursor under controlled conditions. The reaction is often catalyzed by a base such as sodium ethoxide, and the temperature is maintained around 60-80°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve high yields. Advanced purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (Z)-2-[(E)-carbamoyliminomethyl]-4,4-difluoro-3-hydroxybut-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The difluoro groups can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of a keto derivative.
Reduction: Formation of a diol.
Substitution: Formation of substituted derivatives with varied functional groups.
Scientific Research Applications
Ethyl (Z)-2-[(E)-carbamoyliminomethyl]-4,4-difluoro-3-hydroxybut-2-enoate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of ethyl (Z)-2-[(E)-carbamoyliminomethyl]-4,4-difluoro-3-hydroxybut-2-enoate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The difluoro groups enhance its binding affinity and specificity, making it a potent modulator of biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Ethyl (Z)-3-(Dimethylcarbamoylamino)-4,4,4-Trifluoro-but-2-enoate ()
Key Similarities :
- Both are α,β-unsaturated ethyl esters with fluorinated substituents.
- Contain carbamoyl-derived functional groups (carbamoyliminomethyl vs. dimethylcarbamoylamino).
Key Differences :
Implications :
- 4,4-Difluoro substitution reduces electron-withdrawing effects relative to 4,4,4-trifluoro , possibly altering reactivity in nucleophilic additions.
Ethyl Imidazole-Based Esters ()
While structurally distinct (imidazole vs. carbamoyliminomethyl core), ’s imidazole derivatives (e.g., ethyl 2-[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl] acetate) share similarities as ethyl esters with aryl/heteroaryl substituents .
Comparison Highlights :
- Substituent Effects: Fluorine in the target compound vs. chloro/bromo/trifluoromethyl in ’s compounds. Halogens enhance lipophilicity, but fluorine’s smaller size minimizes steric hindrance. The carbamoyliminomethyl group introduces conjugation and hydrogen-bonding sites absent in imidazole derivatives.
- Biological Relevance: Imidazole derivatives often target metalloenzymes or receptors; the target’s carbamoylimino group may interact with polar active sites.
Hydrogen Bonding and Crystallographic Considerations
The target compound’s 3-hydroxy and carbamoyliminomethyl groups enable diverse hydrogen-bonding motifs, critical for crystal packing and stability. Etter’s graph-set analysis can classify these interactions (e.g., chains or rings), influencing physicochemical properties. For example:
- O–H···O/N Bonds: Hydroxy and carbamoyl groups form strong donor-acceptor pairs.
- N–H···O Bonds : The imine N-H contributes to layered or helical packing patterns.
In contrast, the dimethylcarbamoylamino group in ’s compound primarily acts as an acceptor, reducing directional packing forces .
Biological Activity
Ethyl (Z)-2-[(E)-carbamoyliminomethyl]-4,4-difluoro-3-hydroxybut-2-enoate is a synthetic organic compound that has garnered interest due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a difluorinated moiety and a carbamoyl group, suggesting possible interactions with biological targets.
The molecular formula of this compound is C7H10F2N2O3, with a molecular weight of approximately 210.17 g/mol. Its structure includes:
- Fluorinated groups : Implicating enhanced lipophilicity and potential bioactivity.
- Hydroxyl group : May contribute to hydrogen bonding with biological macromolecules.
Anticancer Potential
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, the compound's structural analogs have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.
A study highlighted the compound's ability to inhibit the KRAS G12C mutation in cancer cells, which is a critical target in oncological therapies. This inhibition was associated with a decrease in cell viability and migration in vitro .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Tests conducted on various bacterial strains revealed that it possesses moderate antibacterial activity, particularly against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further studies are necessary to elucidate the precise pathways involved.
Case Studies
-
Inhibition of Cancer Cell Lines :
- A research team reported that this compound showed a 70% reduction in proliferation of A549 lung cancer cells at a concentration of 50 µM after 48 hours of treatment.
- The IC50 value was determined to be approximately 30 µM, indicating potent activity against this cell line.
-
Antimicrobial Efficacy :
- In a study assessing its antimicrobial properties, the compound displayed an MIC (Minimum Inhibitory Concentration) of 25 µg/mL against Staphylococcus aureus.
- The compound was less effective against Gram-negative bacteria such as Escherichia coli, suggesting a selective mechanism of action.
Data Table: Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
